molecular formula C15H24N2O16P2 B1254972 Udp-2-deoxyglucose

Udp-2-deoxyglucose

Cat. No. B1254972
M. Wt: 550.3 g/mol
InChI Key: MEJLHDUXDMCALH-SELJRJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2-deoxyglucose is a UDP-sugar having 2-deoxyglucose as the sugar component. It derives from an UDP-D-glucose.

Scientific Research Applications

Inhibition of Protein Glycosylation

  • UDP-2-deoxyglucose inhibits the formation of glucosylated lipid intermediates, impacting protein glycosylation. This was observed in chick embryo cell membranes, where it prevented the formation of dolichyl monophosphate glucose (Dol-P-glucose) (Datema et al., 1981).

Biosynthesis of 2-Deoxysucrose

  • It serves as a 2-deoxyglucosyl donor in the biosynthesis of 2-deoxysucrose, catalyzed by UDPglucose-fructose glucosyltransferase (Farkaš et al., 1968).

Effect on Beta-1,4-Glucan Biosynthesis

  • This compound impacts the glucosylation of lipid intermediates, affecting the synthesis of beta-1,4-glucans, which are important components in certain biological structures (Datema et al., 1983).

Interference in Viral Glycoprotein Glycosylation

  • This compound can interfere with the glycosylation of virus-specific glycoproteins, impacting the synthesis of infectious viruses. This was particularly noted in chick embryo cells infected with Semliki Forest virus (Schmidt et al., 1976).

Synthesis and Isolation

  • UDP-2-deoxy glucose and galactose have been synthesized chemically, which is significant for studying their roles in enzyme inhibition and metabolism (Miyagawa et al., 2016).

Inhibition of Uridine Diphosphate Galactose 4-Epimerase

  • UDP-6-deoxygalactose, a related compound, competitively inhibits the enzyme UDP-galactose 4-epimerase in Escherichia coli (Spencer et al., 1973).

properties

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.3 g/mol

IUPAC Name

[(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O16P2/c18-4-7-11(21)6(19)3-10(30-7)32-35(27,28)33-34(25,26)29-5-8-12(22)13(23)14(31-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7-,8-,10?,11+,12-,13-,14-/m1/s1

InChI Key

MEJLHDUXDMCALH-SELJRJPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

C1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

synonyms

UDP-2-deoxy-D-glucose
UDP-2-deoxyglucose
uridine diphosphate 2-deoxy-D-glucose
uridine diphosphate 2-deoxyglucose
uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Udp-2-deoxyglucose
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Udp-2-deoxyglucose
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Udp-2-deoxyglucose
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Udp-2-deoxyglucose
Reactant of Route 5
Udp-2-deoxyglucose
Reactant of Route 6
Udp-2-deoxyglucose

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